N(2)-succinyl-L-glutamic acid

Description

Derivative Nature and Core Biological Significance of N(2)-succinyl-L-glutamic acid

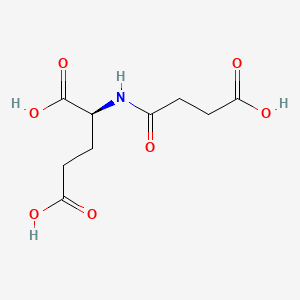

This compound is a derivative of the amino acid L-glutamic acid, structurally characterized by the attachment of a succinyl group to the alpha-amino group of glutamate (B1630785). Current time information in Bangalore, IN.umaryland.edu This modification imparts distinct chemical properties to the molecule, which is formally known as (2S)-2-(3-carboxypropanamido)pentanedioic acid. frontiersin.orgmimedb.org

The core biological significance of this compound lies in its role as a metabolic intermediate. It has been identified as a metabolite in mammals, such as mice, and in bacteria like Escherichia coli. ebi.ac.uk Its presence is not limited to internal metabolic pathways; it has also been identified as a minor compound in fermented food products such as soy sauce, where it is formed by microorganisms. researchgate.net In metabolic contexts, it serves as a substrate for various enzymes and is involved in the catabolism (breakdown) and synthesis of amino acids. Current time information in Bangalore, IN.umaryland.edu Some research suggests a potential influence on pathways related to neurotransmitter metabolism. umaryland.edu

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C9H13NO7 | frontiersin.orgmimedb.org |

| Monoisotopic Mass | 247.06920 g/mol | frontiersin.org |

| Average Molecular Weight | 247.202 g/mol | mimedb.org |

| IUPAC Name | (2S)-2-(3-carboxypropanamido)pentanedioic acid | frontiersin.orgmimedb.org |

| Classification | N-acyl-L-glutamic acid, Tricarboxylic acid | frontiersin.orgmimedb.org |

Historical Perspectives and Foundational Research on this compound

While the specific discovery of this compound is not prominently documented in historical scientific literature, foundational research on the broader class of N-succinyl amino acids dates back several decades. This includes their involvement in industrial biotechnological methods like the "Acylase Process" for producing enantiomerically pure amino acids. frontiersin.orgnih.gov

Foundational research into the metabolic pathways involving this compound began to emerge more clearly in the 1980s. Studies on bacterial metabolism, particularly in Pseudomonas species, identified the occurrence of succinyl derivatives as key intermediates in the catabolism of arginine. wikipedia.org This work laid the groundwork for understanding the arginine succinyltransferase (AST) pathway, where this compound is a central component. More recently, research has continued to uncover its presence in various biological contexts, such as its identification in soy sauce in 2017, marking its first documented occurrence in a food product. researchgate.net The body of research on its direct precursor, this compound 5-semialdehyde, remains limited, suggesting that this specific metabolic corner is a subject of ongoing investigation. hmdb.ca

Overview of Metabolic Centrality of this compound

The metabolic centrality of this compound is most clearly defined in the context of arginine and proline metabolism in certain bacteria. umaryland.eduecmdb.ca It is a key intermediate in the L-arginine degradation II pathway, also known as the arginine succinyltransferase (AST) pathway, which has been characterized in organisms like E. coli and Pseudomonas aeruginosa. mimedb.orgwikipedia.org

This pathway allows these organisms to use arginine as a source of carbon and nitrogen. Within this pathway, this compound is both a product and a substrate in successive enzymatic reactions.

Key Metabolic Reactions:

Formation: It is synthesized from its immediate precursor, N-succinyl-L-glutamate 5-semialdehyde. This reaction is catalyzed by the enzyme succinylglutamate-semialdehyde dehydrogenase (EC 1.2.1.71), which uses NAD+ as a cofactor. mimedb.orgwikipedia.orgecmdb.ca

Reaction: N-succinyl-L-glutamate 5-semialdehyde + NAD+ + H₂O → N(2)-succinyl-L-glutamate + NADH + H+ wikipedia.org

Conversion: Subsequently, this compound is hydrolyzed by the enzyme succinylglutamate desuccinylase. This step releases succinate (B1194679) and L-glutamate, which can then enter central metabolic pathways like the Krebs cycle and amino acid metabolism. mimedb.org

Reaction: N(2)-succinyl-L-glutamate + H₂O → Succinate + L-glutamate mimedb.org

This sequence demonstrates the compound's position as a crucial link between arginine catabolism and core metabolism.

Table 2: Role of this compound in the Arginine Succinyltransferase (AST) Pathway

| Step | Precursor | Enzyme | Product | Metabolic Significance | Source |

|---|---|---|---|---|---|

| Formation | N-succinyl-L-glutamate 5-semialdehyde | Succinylglutamate-semialdehyde dehydrogenase | This compound | Links ornithine/arginine breakdown to glutamate metabolism. | mimedb.orgwikipedia.orgecmdb.ca |

| Conversion | This compound | Succinylglutamate desuccinylase | Succinate + L-glutamate | Feeds carbon (succinate) and nitrogen (glutamate) into central metabolism. | mimedb.org |

Structure

3D Structure

Properties

CAS No. |

33981-72-5 |

|---|---|

Molecular Formula |

C9H13NO7 |

Molecular Weight |

247.2 g/mol |

IUPAC Name |

(2S)-2-(3-carboxypropanoylamino)pentanedioic acid |

InChI |

InChI=1S/C9H13NO7/c11-6(2-4-8(14)15)10-5(9(16)17)1-3-7(12)13/h5H,1-4H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t5-/m0/s1 |

InChI Key |

JCNBNOQGFSXOML-YFKPBYRVSA-N |

SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)CCC(=O)O |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CCC(=O)O |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)CCC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N(2)-Succinylglutamate; |

Origin of Product |

United States |

Biosynthesis and Anabolism of N 2 Succinyl L Glutamic Acid

Enzymatic Pathways Leading to N(2)-succinyl-L-glutamic acid Formation

The formation of this compound is a multi-step process involving several key enzymes that catalyze specific reactions.

N-succinyl-L-glutamate 5-semialdehyde:NAD+ Oxidoreductase Activity in this compound Synthesis

A crucial enzyme in the synthesis of this compound is N-succinyl-L-glutamate 5-semialdehyde dehydrogenase (EC 1.2.1.71), also known as SGSD, AruD, or AstD. wikipedia.org This enzyme belongs to the oxidoreductase family and specifically acts on the aldehyde group of the substrate with NAD+ as the acceptor. wikipedia.org

The enzymatic reaction catalyzed by N-succinyl-L-glutamate 5-semialdehyde dehydrogenase is as follows: N-succinyl-L-glutamate 5-semialdehyde + NAD+ + H₂O ⇌ N-succinyl-L-glutamate + NADH + H+ wikipedia.orgecmdb.ca

In this reaction, N-succinyl-L-glutamate 5-semialdehyde is oxidized to this compound (N-succinyl-L-glutamate), with the concomitant reduction of NAD+ to NADH. wikipedia.orguniprot.org This enzyme has been identified in various bacteria, including Pseudomonas aeruginosa and Escherichia coli, where it participates in the arginine and proline metabolism pathways. wikipedia.orguniprot.org

Role of Succinylornithine Transaminase in this compound 5-semialdehyde Production

The substrate for the aforementioned reaction, N-succinyl-L-glutamate 5-semialdehyde, is produced by the action of succinylornithine transaminase (EC 2.6.1.81). wikipedia.orgecmdb.ca This enzyme, also known as N2-succinylornithine 5-aminotransferase or AstC, is a transferase that shifts an amino group. wikipedia.orgexpasy.org

The reaction catalyzed by succinylornithine transaminase is: N(2)-succinyl-L-ornithine + 2-oxoglutarate ⇌ N-succinyl-L-glutamate 5-semialdehyde + L-glutamate wikipedia.orgecmdb.carhea-db.org

This enzyme is a key component of the arginine succinyltransferase (AST) pathway for arginine catabolism. expasy.org It has been found that in some bacteria like Pseudomonas aeruginosa, this enzyme can also act on N(2)-acetyl-L-ornithine and L-ornithine, although at a slower rate. expasy.org

Precursors and Substrates in this compound Biosynthetic Routes

The primary precursors and substrates in the biosynthetic pathway leading to this compound are rooted in amino acid metabolism. The key molecules involved are:

| Precursor/Substrate | Role in the Pathway |

| L-Arginine | The initial substrate for the arginine succinyltransferase (AST) pathway. expasy.org |

| Succinyl-CoA | Provides the succinyl group that is transferred to L-arginine. |

| N(2)-succinyl-L-ornithine | An intermediate formed from the catabolism of arginine and the direct substrate for succinylornithine transaminase. wikipedia.orgrhea-db.org |

| 2-oxoglutarate | The amino group acceptor in the transamination reaction catalyzed by succinylornithine transaminase. wikipedia.orgrhea-db.org |

| N-succinyl-L-glutamate 5-semialdehyde | The direct precursor to this compound, formed by the action of succinylornithine transaminase. wikipedia.orgumaryland.edu |

Biosynthetic Routes Involving Succinylated Intermediates

The biosynthesis of this compound is intricately linked with other major metabolic pathways, particularly those for the amino acids L-arginine and L-lysine.

Linkages to L-Arginine Biosynthesis Pathways

The formation of this compound is a central part of the arginine succinyltransferase (AST) pathway, which is a catabolic route for L-arginine in several bacteria, including Pseudomonas species and E. coli. wikipedia.orgwikipedia.org This pathway allows these organisms to utilize arginine as a carbon and nitrogen source. The entire pathway ultimately converts the carbon skeleton of arginine into glutamate (B1630785). expasy.org In the final step of this pathway, this compound is hydrolyzed by succinylglutamate desuccinylase to yield L-glutamate and succinate (B1194679). mimedb.orgcns.fr This connection highlights the role of this compound as a key intermediate in the metabolic fate of arginine.

Interplay with Lysine (B10760008) Biosynthesis via the Succinyl-DAP Pathway

An interesting interplay exists between the biosynthesis of this compound and the biosynthesis of L-lysine, specifically through the succinyl-diaminopimelate (DAP) pathway. nih.gov The DAP pathway is one of the primary routes for lysine synthesis in many bacteria. asm.org This pathway involves several enzymatic steps, some of which utilize succinylated intermediates.

In bacteria like Bordetella pertussis, the dapC gene encodes an N-succinyl-L,L-DAP aminotransferase. nih.gov This enzyme is crucial for converting N-succinyl-2-amino-6-ketopimelate to N-succinyl-L,L-DAP, which is a precursor to lysine. nih.gov Notably, in E. coli, the enzyme ArgD, which is involved in arginine biosynthesis, also exhibits N-succinyl-L,L-DAP aminotransferase activity, demonstrating a direct enzymatic link between the arginine and lysine biosynthetic pathways. nih.gov This dual functionality of ArgD underscores the metabolic economy where a single enzyme can participate in two different, yet related, amino acid biosynthetic routes involving succinylated compounds. nih.gov

Catabolism and Degradation of N 2 Succinyl L Glutamic Acid

Enzymatic Hydrolysis of N(2)-succinyl-L-glutamic acid

The primary mechanism for the breakdown of this compound is through enzymatic hydrolysis.

The enzyme responsible for the hydrolysis of this compound is succinylglutamate desuccinylase, also known as AstE. ebi.ac.ukwikipedia.org This enzyme catalyzes the cleavage of the amide bond, removing the succinyl group from the glutamate (B1630785) molecule. wikipedia.org AstE belongs to the hydrolase family and specifically acts on carbon-nitrogen bonds in linear amides. wikipedia.org In Escherichia coli and Yersinia pestis, AstE is a zinc-dependent enzyme. uniprot.orguniprot.org

The enzymatic hydrolysis of this compound by AstE yields two products: L-glutamic acid and succinate (B1194679). pnas.orgasm.orgnih.govcns.fr This reaction is a critical step in the arginine succinyltransferase (AST) pathway, allowing for the release of glutamate and succinate from the succinylated intermediate. nih.govnih.gov

Integration into Central Carbon Metabolism: The Tricarboxylic Acid (TCA) Cycle

The products of this compound catabolism are readily integrated into the central carbon metabolism. pnas.org Succinate is a direct intermediate of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. creative-proteomics.com L-glutamate can be converted to α-ketoglutarate, another TCA cycle intermediate, through transamination or oxidative deamination. creative-proteomics.comnih.gov The entry of these molecules into the TCA cycle allows for the generation of energy in the form of ATP and reducing equivalents (NADH and FADH2). creative-proteomics.com

Complete Arginine Degradation via Succinylated Intermediates

The catabolism of this compound is the final step in the arginine succinyltransferase (AST) pathway, a major route for arginine degradation in organisms like Pseudomonas aeruginosa and E. coli under aerobic conditions. pnas.orgscite.ai This pathway involves a series of succinylated intermediates.

The AST pathway begins with the transfer of a succinyl group from succinyl-CoA to L-arginine, forming N(2)-succinyl-L-arginine. pnas.orgasm.orgecmdb.ca This reaction is catalyzed by arginine N-succinyltransferase. expasy.org Subsequently, N(2)-succinyl-L-arginine is hydrolyzed to N(2)-succinyl-L-ornithine. pnas.orgasm.org

N(2)-succinyl-L-ornithine then undergoes transamination, a reaction catalyzed by N(2)-succinylornithine:2-oxoglutarate 5-aminotransferase (AstC). pnas.orgasm.orgnih.govscite.aiwikipedia.org This step converts N(2)-succinyl-L-ornithine into N-succinyl-L-glutamate 5-semialdehyde. nih.govwikipedia.org This semialdehyde is then oxidized to form this compound, which is the substrate for the final hydrolytic step. nih.gov

Biological Roles and Metabolic Significance of N 2 Succinyl L Glutamic Acid

Role as a Metabolite Across Diverse Organisms

N(2)-succinyl-L-glutamic acid is a key intermediate in the metabolism of amino acids. Its presence and the pathways it is involved in have been identified in bacteria and mammals, highlighting its fundamental role in cellular processes.

This compound in Bacterial Metabolism (e.g., Escherichia coli, Pseudomonas aeruginosa, Pseudomonas cepacia)

In several bacterial species, this compound is a central molecule in the catabolism of arginine.

Escherichia coli : In E. coli, this compound is an intermediate in the L-arginine degradation II pathway. mimedb.org The final step of this pathway involves the enzyme succinylglutamate desuccinylase, which converts N(2)-succinyl-L-glutamate into succinate (B1194679) and L-glutamate. mimedb.orguniprot.org The disruption of the gene responsible for this enzyme, astE, has been shown to increase the bacterium's tolerance to butanol stress. rsc.org This suggests a link between arginine metabolism and cellular stress responses.

Pseudomonas aeruginosa : This opportunistic pathogen utilizes a similar pathway for arginine catabolism, known as the arginine succinyltransferase pathway. pnas.orgnih.gov The pathway proceeds through the formation of N2-succinylarginine, N2-succinylornithine, and N-succinylglutamate 5-semialdehyde, ultimately leading to N-succinylglutamate. pnas.orgnih.gov This is then broken down into succinate and glutamate (B1630785). pnas.orgnih.gov This pathway is crucial for the efficient utilization of arginine as a carbon source under aerobic conditions. nih.gov Studies on different metabolic types (metabotypes) of P. aeruginosa have shown variations in the levels of metabolites in this pathway, including N2-succinylornithine and N2-succinylglutamate-semialdehyde, which correlate with factors like antibiotic resistance and virulence. nih.gov

Pseudomonas cepacia : This species also degrades arginine to glutamate through a series of succinylated intermediates. nih.gov The catabolic sequence involves the conversion of L-arginine to N2-succinylarginine, then to N2-succinylornithine, followed by N2-succinylglutamate semialdehyde, and finally N2-succinylglutamate, which is then cleaved to yield glutamate and succinate. nih.govresearchgate.net The enzymes in this pathway are regulated by both induction and catabolite repression. nih.gov

The following table summarizes the key enzymes and intermediates in the arginine degradation pathway involving this compound in these bacteria.

| Organism | Key Intermediates | Final Products | Reference |

| Escherichia coli | N(2)-succinyl-L-glutamate | Succinate, L-glutamate | mimedb.org |

| Pseudomonas aeruginosa | N2-succinylarginine, N2-succinylornithine, N-succinylglutamate 5-semialdehyde, N-succinylglutamate | Succinate, L-glutamate | pnas.orgnih.gov |

| Pseudomonas cepacia | N2-succinylarginine, N2-succinylornithine, N2-succinylglutamate semialdehyde, N2-succinylglutamate | Succinate, L-glutamate | nih.gov |

This compound in Mammalian Metabolism (e.g., Mus musculus)

This compound has been identified as a metabolite in mammals, including the house mouse (Mus musculus). ebi.ac.ukebi.ac.uk Its presence points to its involvement in fundamental metabolic processes. In a study on ulcerative colitis in mice, the levels of N2-succinyl-L-glutamic acid 5-semialdehyde were found to be altered, suggesting a role in gut health and inflammation. mdpi.com This compound is also involved in the arginine and proline metabolism pathway in mice. kegg.jp

Broad Occurrence of this compound 5-semialdehyde Across Life Forms

This compound 5-semialdehyde, a direct precursor to this compound in some pathways, is found in a wide array of living organisms, from bacteria to humans. hmdb.ca This widespread presence underscores its importance as a primary metabolite, essential for growth, development, or reproduction. hmdb.ca It is a key intermediate in the arginine and proline metabolism pathway. umaryland.eduecmdb.ca

Contribution to Amino Acid Homeostasis and Flux

This compound and its related metabolic pathway are integral to maintaining the balance of amino acids within the cell.

Glutamate, a product of this compound breakdown, is a central hub in amino acid metabolism. bioline.org.br It acts as both a donor and acceptor of amino groups in transamination reactions, facilitating the synthesis of non-essential amino acids and the disposal of excess nitrogen. bioline.org.br By feeding into the glutamate pool, the degradation of arginine via succinylated intermediates contributes to this delicate balance. pnas.orgnih.gov This pathway allows for the controlled release of glutamate and succinate, which can then enter other metabolic routes, such as the Krebs cycle. portlandpress.com

The regulation of the enzymes involved in the this compound pathway is crucial for controlling the flux of arginine degradation and maintaining amino acid homeostasis. nih.gov

Insights into Metabolic Pathways from this compound Studies

The study of this compound and its associated pathways has provided significant insights into the metabolic versatility of organisms. For instance, the discovery of the succinylarginine pathway in Pseudomonas aeruginosa revealed a previously unknown route for arginine catabolism, highlighting the diverse strategies bacteria employ to utilize nutrients. pnas.org

Furthermore, research on this pathway has elucidated the dual roles of certain enzymes. For example, N2-acetylornithine 5-aminotransferase in P. aeruginosa, an enzyme involved in arginine biosynthesis, can also efficiently act on N2-succinylornithine, linking anabolic and catabolic processes. nih.gov

Implications in Amino Acid Metabolic Stress Research

The metabolism of this compound and its precursors has been implicated in cellular responses to stress.

In a study on pregnant women, exposure to certain metals was associated with changes in the levels of amino acid metabolic intermediates, including N2-succinyl-L-glutamic acid 5-semialdehyde. nih.govnih.gov This suggests that this pathway may be affected by environmental stressors and could be a marker for metabolic disturbances during pregnancy, a period characterized by what is termed "amino acid metabolic stress". nih.govnih.gov

As mentioned earlier, in E. coli, the disruption of the enzyme that breaks down N(2)-succinyl-L-glutamate leads to increased tolerance to butanol, a significant cellular stressor. rsc.org This finding opens up avenues for engineering more robust microbial strains for biofuel production. rsc.org

Enzymology and Structural Biology of N 2 Succinyl L Glutamic Acid Modifying Enzymes

Characterization of Key Enzymes in N(2)-succinyl-L-glutamic acid Metabolism

The metabolic fate of this compound is governed by a series of specialized enzymes. Understanding their properties and functions is essential to elucidating the complete metabolic network.

Succinylornithine transaminase, also known as AstC, is a crucial enzyme in the arginine catabolism pathway. wikipedia.orgplos.org It belongs to the transferase family, specifically the transaminases, which are responsible for transferring nitrogenous groups. wikipedia.org

Function: AstC catalyzes the chemical reaction where N2-succinyl-L-ornithine and 2-oxoglutarate are converted into N-succinyl-L-glutamate 5-semialdehyde and L-glutamate. wikipedia.org This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme operates through a ping-pong bi-bi reaction mechanism. plos.org In Escherichia coli, AstC is one of two acyl ornithine aminotransferases involved in L-arginine metabolism, the other being the anabolic ArgD. plos.org Despite sharing only 58% identity, these enzymes have been shown to be functionally interchangeable. plos.orgrcsb.org

Properties:

Cofactor: Requires pyridoxal 5'-phosphate (PLP) for its catalytic activity. plos.orguniprot.org

Thermal Stability: The reconstituted holo-AstC (with PLP) exhibits greater heat stability than the apo-AstC (without PLP), with apparent melting temperatures (Tm) of 46°C and 43.5°C, respectively. plos.org

Substrate Preference: Docking studies have indicated that AstC has a strong preference for acylated ornithine species, such as succinylornithine, over ornithine itself. plos.orgrcsb.org This specificity is thought to arise from steric and desolvation effects rather than specific interactions between the substrate and the enzyme. plos.orgrcsb.org

| Property | Description |

| Enzyme Commission (EC) Number | 2.6.1.81. wikipedia.orguniprot.org |

| Systematic Name | N2-succinyl-L-ornithine:2-oxoglutarate 5-aminotransferase. wikipedia.org |

| Alternative Names | Succinylornithine aminotransferase, N2-succinylornithine 5-aminotransferase, SOAT, AstC. wikipedia.org |

| Cofactor | Pyridoxal 5'-phosphate (PLP). plos.orguniprot.org |

| Reaction | N2-succinyl-L-ornithine + 2-oxoglutarate ⇌ N-succinyl-L-glutamate 5-semialdehyde + L-glutamate. wikipedia.org |

N-succinyl-L-glutamate 5-semialdehyde dehydrogenase, also referred to as AruD or AstD, is an oxidoreductase that plays a role in the arginine and proline metabolic pathways. wikipedia.orguniprot.org

Function: This enzyme catalyzes the NAD-dependent oxidation of N-succinyl-L-glutamate 5-semialdehyde to N-succinyl-L-glutamate. wikipedia.orguniprot.orgqmul.ac.uk The reaction also involves the reduction of NAD+ to NADH and requires a water molecule. wikipedia.orgqmul.ac.uk This is the fourth step in the arginine succinyltransferase (AST) pathway for arginine catabolism. qmul.ac.ukgenome.jp

Properties:

Enzyme Family: Belongs to the family of oxidoreductases, specifically those that act on the aldehyde or oxo group of a donor with NAD+ or NADP+ as the acceptor. wikipedia.org

Substrates: The three substrates for this enzyme are N-succinyl-L-glutamate 5-semialdehyde, NAD+, and H₂O. wikipedia.org

Products: The three products are N-succinyl-L-glutamate, NADH, and H+. wikipedia.org

| Property | Description |

| Enzyme Commission (EC) Number | 1.2.1.71. wikipedia.orguniprot.orgqmul.ac.uk |

| Systematic Name | N-succinyl-L-glutamate 5-semialdehyde:NAD+ oxidoreductase. wikipedia.orgqmul.ac.uk |

| Alternative Names | Succinylglutamic semialdehyde dehydrogenase, N-succinylglutamate 5-semialdehyde dehydrogenase, SGSD, AruD, AstD. wikipedia.orgqmul.ac.uk |

| Reaction | N-succinyl-L-glutamate 5-semialdehyde + NAD+ + H₂O ⇌ N-succinyl-L-glutamate + NADH + 2 H+. qmul.ac.uk |

Succinylglutamate desuccinylase, or AstE, is a hydrolase that carries out the final step in the arginine succinyltransferase (AST) pathway. ebi.ac.ukwikipedia.org

Function: This enzyme catalyzes the hydrolysis of N-succinyl-L-glutamate to produce succinate (B1194679) and L-glutamate. wikipedia.org This reaction is a key part of arginine and proline metabolism. wikipedia.org In Escherichia coli, the disruption of the astE gene has been shown to enhance tolerance to butanol, suggesting a link between arginine catabolism and stress response. nih.govresearchgate.net

Mechanistic Insights:

Enzyme Family: AstE belongs to the family of hydrolases that act on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides. wikipedia.org

Reaction Type: The enzyme carries out an amidohydrolase reaction. wikipedia.org

Metabolic Significance: As the final enzyme in the AST pathway, its activity releases L-glutamate, which can then enter central metabolism. The pathway allows for the conversion of the carbon skeleton of arginine into glutamate (B1630785). qmul.ac.uknih.gov

| Property | Description |

| Enzyme Commission (EC) Number | 3.5.1.96. ebi.ac.ukwikipedia.org |

| Systematic Name | N-succinyl-L-glutamate amidohydrolase. wikipedia.org |

| Alternative Names | N2-succinylglutamate desuccinylase, SGDS, AstE. wikipedia.org |

| Reaction | N-succinyl-L-glutamate + H₂O ⇌ succinate + L-glutamate. wikipedia.org |

N-succinylamino acid racemases (NSARs) are enzymes that catalyze the racemization of N-succinyl-D/L-amino acids. ebi.ac.uk These enzymes are of significant interest for industrial applications where enantiomerically pure amino acids are important building blocks for various products. ebi.ac.uk

Function and Properties:

Enzyme Superfamily: NSARs are members of the enolase superfamily. ebi.ac.uknih.gov

Reaction Mechanism: The proposed mechanism involves a two-base proton abstraction. A lysine (B10760008) residue abstracts the alpha-proton of the N-acylamino acid to form an enolic intermediate that is stabilized by a divalent metal ion, typically Mg2+. Another lysine residue then donates a proton to the intermediate, resulting in the racemized product. ebi.ac.uk

Substrate Specificity: These enzymes act on a broad range of N-acylamino acids. ebi.ac.uk For instance, the NSAR from Geobacillus kaustophilus can racemize hydrophobic, polar, and some basic N-succinyl-D/L-amino acids. ebi.ac.uk There are different families of NSARs with varying substrate preferences; for example, the NSAR2 family shows a preference for N-succinyl arginine/lysine. ebi.ac.uk

Biotechnological Relevance: The ability to convert D-amino acids to L-amino acids makes these enzymes valuable in industrial processes. nih.gov

| Enzyme Family | Substrate Preference |

| NSAR | Hydrophobic, polar, and some basic N-succinyl-D/L-amino acids. ebi.ac.uk |

| NSAR2 | N-succinyl arginine/lysine. ebi.ac.uk |

Structural Analysis of N-succinyl-L-glutamic acid Interacting Enzymes

The three-dimensional structures of enzymes that interact with this compound provide invaluable insights into their catalytic mechanisms and substrate specificity.

X-ray crystallography has been employed to determine the structures of several enzymes involved in the metabolism of N-succinylated compounds, including those that interact with this compound and its precursors.

Succinylornithine Transaminase (AstC): The crystal structures of E. coli AstC have been resolved in its apo (without cofactor), holo (with cofactor), and substrate-bound forms. plos.orgrcsb.org These structures reveal a dimeric protein with a PLP cofactor bound in the active site. plos.org Structural comparisons with the related anabolic enzyme ArgD from Salmonella typhimurium have highlighted key differences that may account for their distinct metabolic roles. plos.orgrcsb.org

N-Succinylglutamate 5-semialdehyde Dehydrogenase (AstD): While a specific crystal structure for AstD from E. coli is not detailed in the provided context, the protein is known to be part of the arginine succinyltransferase (AST) pathway, and its gene is located in the astCADBE operon in E. coli. nih.gov

Succinylglutamate Desuccinylase (AstE): A representative crystal structure of succinylglutamate desuccinylase from Chromobacterium violaceum (PDB ID: 1yw4) provides a model for understanding the desuccinylation process at a molecular level. ebi.ac.uk

Sirtuins: While not directly part of the bacterial AST pathway, sirtuins are a class of enzymes known for their deacylase activity, including desuccinylation. Human sirtuin 5 (Sirt5) is a notable desuccinylase. researchgate.netnih.gov Structural studies of Sirt5 in complex with succinylated peptides have revealed a unique acyl-binding pocket that accommodates the succinyl group, facilitating the removal of this modification. researchgate.net

| Enzyme | Organism | PDB ID | Resolution (Å) | Key Structural Features |

| Succinylornithine Transaminase (AstC) | Escherichia coli | 4ADD | 2.45 | Dimeric, PLP-binding pocket. rcsb.org |

| Succinylglutamate Desuccinylase (AstE) | Chromobacterium violaceum | 1yw4 | Representative structure for desuccinylase activity. ebi.ac.uk | |

| Sirtuin 5 (Sirt5) | Human | Acyl-binding pocket specific for succinyl groups. researchgate.net |

Substrate Binding Models and Active Site Characterization for N-succinyl Compounds

The binding of N-succinyl compounds to their respective enzymes is a highly specific process, dictated by the intricate architecture of the enzyme's active site. For instance, in N-succinyl-L,L-diaminopimelate desuccinylase (DapE), a critical enzyme in bacterial lysine biosynthesis, the active site is a meticulously arranged pocket that accommodates the N-succinyl-L,L-diaminopimelic acid (l,l-SDAP) substrate. rsc.orgresearchgate.net Computational and structural studies have revealed key amino acid residues that are instrumental in substrate recognition and binding.

A glycine-rich loop, spanning residues Gly322 to Ser326, plays a crucial role in ensuring the substrate is tightly bound within the active site of DapE. rsc.org Furthermore, specific side chains, including those of Arg178, Thr325, and Asn345, are involved in identifying the substrate and stabilizing the active site's conformation. rsc.org The binding process often induces a conformational change in the enzyme, shifting from an "open" to a "closed" state, which is essential for positioning the substrate correctly for catalysis. medigraphic.com This dynamic interaction highlights the flexibility of the enzyme and its role in catalysis.

In the case of N-succinyldiaminopimelate aminotransferase (DapC) from Mycobacterium tuberculosis, the active site contains a covalently bound pyridoxal-5'-phosphate (PLP) cofactor. nih.gov Modeling studies of the external aldimine with N-succinyl-2-amino-6-keto-pimelate suggest that the succinyl group of the substrate occupies a site that also binds glycerol (B35011). nih.gov This provides insights into the specific interactions that govern substrate binding and specificity.

The characterization of active sites extends to understanding how enzymes differentiate between various N-succinyl compounds and their analogs. For example, DapE from Haemophilus influenzae exclusively hydrolyzes the L,L-isomer of SDAP and is inactive towards other stereoisomers. marquette.edu It also shows no activity towards several acetylated amino acids, indicating that both the succinyl carboxylate and the amine group are vital for interaction with the active site. marquette.edu

The development of inhibitors often targets these specific binding interactions. For example, pyrazole-based inhibitors of DapE have been designed to mimic the substrate and interact with key residues in the active site. mdpi.com Docking experiments with flavonoids have also suggested that these compounds can interact with the metal centers and obstruct the substrate's access to the active site of DapE. nih.gov

The table below summarizes key residues and features involved in the binding of N-succinyl compounds in selected enzymes.

| Enzyme | Organism | Key Active Site Residues/Features | Substrate/Inhibitor | Reference |

| N-succinyl-L,L-diaminopimelate desuccinylase (DapE) | Haemophilus influenzae | Glycine-rich loop (Gly322–Ser326), Arg178, Thr325, Asn345 | N-succinyl-L,L-diaminopimelic acid (l,l-SDAP) | rsc.org |

| N-succinyldiaminopimelate aminotransferase (DapC) | Mycobacterium tuberculosis | Lys232 (PLP binding), glycerol binding site for succinyl group | N-succinyl-2-amino-6-keto-pimelate | nih.gov |

| N-succinyl-L,L-diaminopimelate desuccinylase (DapE) | Haemophilus influenzae | Metal binding centers, oxyanion hole | Flavonoids (e.g., quercetin, rutin) | nih.gov |

| N-succinyl-L,L-diaminopimelate desuccinylase (DapE) | Haemophilus influenzae | Competitive binding site | Pyrazole-based inhibitors | mdpi.com |

Cofactor Requirements for this compound Modifying Enzymes (e.g., Pyridoxal 5'-phosphate)

Many enzymes that modify this compound and related N-succinyl compounds are dependent on cofactors for their catalytic activity. A prominent example is the aminotransferase family, which often utilizes pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. wikipedia.orgdrugbank.com

PLP plays a central role in transamination reactions by acting as a coenzyme. wikipedia.org The catalytic cycle begins with the aldehyde group of PLP forming a Schiff base (an internal aldimine) with the ε-amino group of a lysine residue in the enzyme's active site. wikipedia.org When the amino acid substrate enters the active site, its α-amino group displaces the lysine's amino group, forming a new Schiff base (an external aldimine) with PLP in a process called transaldimination. wikipedia.org

This coenzyme is crucial for a vast number of enzymatic reactions involving amino acids, accounting for approximately 4% of all classified enzyme activities. wikipedia.org Its versatility stems from its ability to covalently bind to the substrate and then act as an electrophilic catalyst, stabilizing various carbanionic reaction intermediates. wikipedia.org In the context of N-succinyl compounds, enzymes like N-succinyldiaminopimelate aminotransferase (DapC) are PLP-dependent. nih.gov The structure of DapC from Mycobacterium tuberculosis reveals a typical fold for class I PLP-binding proteins, with the cofactor covalently attached to a lysine residue (Lys232) in the active site. nih.gov

The catalytic mechanism of aminotransferases involves a two-part cycle. In the first half-reaction, the amino group from the amino acid substrate is transferred to PLP, resulting in the formation of pyridoxamine (B1203002) phosphate (PMP) and a keto acid product. rug.nl In the second half-reaction, the amino group from PMP is transferred to a keto acid acceptor, regenerating the PLP coenzyme and forming a new amino acid. rug.nl For instance, in many transaminase reactions, glutamate serves as the amino donor, transferring its alpha-amino group to PLP to form PMP. wikipedia.org

Beyond transaminases, other enzymes acting on N-succinyl compounds also have specific cofactor requirements. For example, N-succinyl-L,L-diaminopimelate desuccinylase (DapE) is a di-nuclear zinc-containing metalloenzyme. rsc.org The zinc ions are crucial for the hydrolysis of the succinyl group from the substrate. rsc.orgmedigraphic.com

The table below details the cofactor requirements for some enzymes that modify this compound and related compounds.

| Enzyme | Reaction Type | Required Cofactor | Role of Cofactor | Reference |

| N-succinyldiaminopimelate aminotransferase (DapC) | Transamination | Pyridoxal 5'-phosphate (PLP) | Forms a Schiff base with the substrate to facilitate amino group transfer. | nih.gov |

| Acetylornithine aminotransferase (AcOAT) | Transamination | Pyridoxal 5'-phosphate (PLP) | Catalyzes the conversion of N-acetylglutamate semialdehyde to N-acetylornithine. | nih.gov |

| N-succinyl-L,L-diaminopimelate desuccinylase (DapE) | Hydrolysis | Zinc (Zn²⁺) | Acts as a Lewis acid to activate the catalytic water molecule for hydrolysis of the amide bond. | rsc.org |

| 5-aminolevulinate synthase (ALAS) | Condensation | Pyridoxal 5'-phosphate (PLP) | Catalyzes the condensation of glycine (B1666218) and succinyl-CoA. | nih.gov |

Regulatory Mechanisms Governing N 2 Succinyl L Glutamic Acid Metabolism

Transcriptional and Post-transcriptional Regulation of Associated Genes (e.g., astCADBE operon)

In organisms like Escherichia coli, the enzymes responsible for the catabolism of L-arginine via N(2)-succinylated intermediates are encoded by the astCADBE operon. plos.org The expression of this operon is tightly controlled at the transcriptional level. plos.org In E. coli, this regulation is particularly complex, involving multiple promoters and transcription factors that respond to different environmental cues. nih.gov

Primer extension analysis has revealed the presence of two distinct promoters for the astCADBE operon in E. coli. nih.gov One is a σ⁵⁴-dependent promoter that is active during the exponential phase of growth under nitrogen-limiting conditions. nih.govasm.org The other is a σS-dependent promoter that is induced during the stationary phase. nih.gov This dual promoter system allows the cell to utilize arginine as a nitrogen source under different physiological conditions. Transcription from these two promoters appears to be competitive and mutually exclusive. nih.gov

In Salmonella enterica serovar Typhimurium, the regulation of the ast operon shows both similarities and differences compared to E. coli. The control region of the ast operon in S. typhimurium contains consensus sequences for the binding of several regulatory proteins, including NtrC, CRP, and ArgR. nih.govnih.gov Experimental evidence from DNase I footprinting and gel retardation assays has confirmed the binding of these proteins to their respective sites. nih.govnih.gov

Inductive and Repressive Control of Pathway Enzymes

The synthesis of the enzymes in the N(2)-succinyl-L-glutamic acid pathway is subject to both induction by the substrate L-arginine and repression by more readily metabolizable carbon and nitrogen sources. nih.gov

The presence of L-arginine in the growth medium serves as a key signal for the induction of the catabolic enzymes involved in its degradation. nih.gov In E. coli, while the astCADBE operon can be moderately expressed under general nitrogen limitation, maximal expression is achieved when L-arginine is present. nih.gov This specific induction by L-arginine is mediated by the arginine repressor, ArgR. asm.org Although ArgR is traditionally known as a repressor of arginine biosynthetic genes, in the context of the ast operon, it functions as an activator, enhancing expression from both the σ⁵⁴ and σS promoters. nih.govasm.org However, ArgR is not absolutely essential for the expression of the operon in E. coli. nih.gov

In Pseudomonas aeruginosa, the enzymes of the arginine succinyltransferase (AST) pathway are also induced by L-arginine. pnas.org Similarly, in Pseudomonas cepacia, the enzymes responsible for arginine degradation are induced by their substrate. nih.gov

The expression of the ast operon is also controlled by catabolite repression, ensuring that the cell prioritizes the use of more favorable carbon and nitrogen sources. nih.govnih.gov

Carbon Catabolite Repression: In the presence of readily metabolizable carbon sources like glucose, the expression of the ast operon is repressed. nih.gov In S. typhimurium, the AST pathway is induced under conditions of carbon starvation, and this induction requires both a functional cyclic AMP receptor protein (CRP) and a functional ArgR. nih.gov Inactivation of either crp or argR abolishes the induction of the operon during carbon starvation. nih.gov This indicates a crucial role for both proteins in mediating the response to carbon availability.

Nitrogen Catabolite Repression: The AST pathway is induced under nitrogen-limiting conditions. nih.govasm.org When a preferred nitrogen source like ammonia (B1221849) is available, the expression of the ast operon is repressed. asm.org This nitrogen regulation is mediated by the NtrC/NRI protein, which is a σ⁵⁴-dependent activator. nih.govasm.org In E. coli, the ast operon is moderately expressed during general nitrogen limitation and is maximally expressed in the presence of arginine. nih.gov

The table below summarizes the effects of different nutrient conditions on the expression of the ast operon.

| Condition | Key Regulators | Effect on ast Operon Expression |

| Nitrogen Limitation | NtrC (NRI), σ⁵⁴ | Moderate Induction |

| Nitrogen Limitation + L-Arginine | NtrC (NRI), σ⁵⁴, ArgR | Maximal Induction |

| Carbon Starvation | CRP, ArgR | Induction |

| Presence of Ammonia | - | Repression |

| Presence of Glucose | CRP (inactive) | Repression |

Influence of Global Regulatory Networks on this compound Flux (e.g., RpoN, RpoS, NtrC, CRP, ArgR)

The metabolism of this compound is integrated into the broader metabolic network of the cell through the action of global regulatory proteins. plos.org These regulators respond to overarching physiological signals and coordinate the expression of numerous genes, including the astCADBE operon.

RpoN (σ⁵⁴): This alternative sigma factor is essential for the transcription of genes involved in nitrogen assimilation when ammonia is scarce. asm.org It directs the RNA polymerase to the σ⁵⁴-dependent promoter of the ast operon. nih.govasm.org

RpoS (σS): This sigma factor is the master regulator of the general stress response and is active during the stationary phase of growth. nih.govmcmaster.ca It controls the expression of the ast operon from a separate, σS-dependent promoter, allowing for arginine utilization when the cell is not actively growing. nih.gov

NtrC (NRI): As a key component of the nitrogen regulation (Ntr) system, NtrC is a transcriptional activator that, when phosphorylated, activates transcription by the RpoN-containing RNA polymerase. asm.org It is essential for the induction of the ast operon under nitrogen-limiting conditions. asm.orgasm.org

CRP: The cyclic AMP receptor protein is a global regulator of catabolite repression. nih.gov In its active form (bound to cAMP), it activates the transcription of many catabolic operons, including the ast operon, particularly under conditions of carbon starvation. nih.gov

ArgR: The arginine repressor, in the presence of L-arginine, acts as a transcriptional activator for the ast operon, enhancing its expression. nih.govasm.org This is a unique case where a repressor for a biosynthetic pathway acts as an activator for a catabolic pathway. asm.org

The interplay of these global regulators ensures that the flux through the this compound pathway is finely tuned to the cell's metabolic needs, allowing for the efficient utilization of L-arginine as a nutrient source only when more favorable options are unavailable. plos.org

The following table details the primary roles of these global regulators in the expression of the astCADBE operon.

| Regulator | Type | Function in ast Operon Regulation |

| RpoN (σ⁵⁴) | Sigma Factor | Directs RNA polymerase to the nitrogen-regulated promoter. asm.org |

| RpoS (σS) | Sigma Factor | Directs RNA polymerase to the stationary phase promoter. nih.gov |

| NtrC (NRI) | Transcriptional Activator | Activates transcription from the RpoN-dependent promoter under nitrogen limitation. asm.org |

| CRP | Transcriptional Activator | Activates transcription under carbon starvation. nih.gov |

| ArgR | Transcriptional Activator | Enhances transcription in the presence of L-arginine. nih.govasm.org |

Emerging Research Directions and Future Perspectives on N 2 Succinyl L Glutamic Acid

Elucidation of Novel N(2)-succinyl-L-glutamic acid Dependent Pathways in Diverse Organisms

This compound is an intermediate in several significant metabolic pathways, and ongoing research continues to uncover its diverse roles. It is recognized as a substrate for enzymes such as succinate (B1194679) semialdehyde dehydrogenase and ornithine aminotransferase, indicating its involvement in cellular metabolism umaryland.edusmolecule.com.

A notable discovery is a novel pathway for the irreversible conversion of D-amino acids to L-amino acids in the bacterium Geobacillus kaustophilus nih.gov. This pathway involves three key enzymes:

Succinyl-CoA:D-amino acid N-succinyltransferase : This enzyme transfers a succinyl group to a D-amino acid.

N-succinylamino acid racemase (NSAR) : This member of the enolase superfamily catalyzes the racemization of the N-succinylated D-amino acid to its L-form nih.gov.

N-succinyl-L-amino acid hydrolase : This enzyme removes the succinyl group, yielding the final L-amino acid nih.gov.

Another critical pathway involving this compound is the arginine succinyltransferase pathway. The catabolism of this compound is the final step in this pathway, carried out by the enzyme succinylglutamate desuccinylase smolecule.com. This hydrolytic cleavage produces succinate and L-glutamate smolecule.com. The resulting succinate can then enter the tricarboxylic acid (TCA) cycle to contribute to cellular energy production smolecule.comwikipedia.org. L-glutamate serves various metabolic functions, including roles in the biosynthesis of other amino acids and nitrogen assimilation smolecule.comnih.gov.

Additionally, derivatives of this compound are implicated in influencing GABAergic signaling pathways, which are crucial for neuronal function smolecule.com.

Table 1: Key Enzymes and Pathways Involving this compound

| Enzyme | Pathway | Organism Example | End Products | Reference |

|---|---|---|---|---|

| Succinyl-CoA:D-amino acid N-succinyltransferase, N-succinylamino acid racemase (NSAR), N-succinyl-L-amino acid hydrolase | Irreversible D- to L-amino acid conversion | Geobacillus kaustophilus | L-amino acid, Succinate | nih.gov |

| Succinylglutamate desuccinylase | Arginine succinyltransferase pathway (catabolism) | Bacteria | L-glutamate, Succinate | smolecule.com |

| Succinate semialdehyde dehydrogenase, Ornithine aminotransferase | General amino acid metabolism | Diverse | - | umaryland.edusmolecule.com |

Inter-species Variability and Evolutionary Aspects of this compound Metabolism

The metabolism of N-acylated amino acids, including this compound, shows significant variability across different species, reflecting distinct evolutionary paths. The enzymes involved in these pathways can differ in their substrate specificity and regulatory mechanisms.

For instance, the arginine biosynthesis pathway, which is related to N-acylated glutamate (B1630785) intermediates, demonstrates this diversity. In many prokaryotes, lower eukaryotes, and plants, N-acetylglutamate (an analog of N-succinyl-L-glutamic acid) is the first intermediate in a pathway that is typically feedback-inhibited by arginine researchgate.net. However, in some organisms like Thermus aquaticus, the regulation occurs at a different enzymatic step, showcasing metabolic adaptability researchgate.net. The enzymes responsible for producing these N-acylated intermediates, such as N-acetylglutamate synthase (NAGS) and ornithine acetyltransferase (OAT), show little amino acid sequence similarity, suggesting they arose from different evolutionary origins to fulfill similar functions researchgate.net.

The discovery of the N-succinylamino acid racemase (NSAR) pathway in Geobacillus kaustophilus for converting D- to L-amino acids is an example of a specialized pathway that may not be universally present nih.gov. This contrasts with the more common role of this compound in the arginine succinyltransferase catabolic pathway found in other bacteria smolecule.com. The existence of these distinct pathways highlights the evolutionary adaptation of organisms to utilize different metabolic strategies based on their environmental and physiological needs. The NSAR enzyme itself is noted to be functionally promiscuous, also catalyzing the o-succinylbenzoate synthase (OSBS) reaction, which raises questions about its evolution as a potentially bifunctional enzyme nih.gov.

Engineering Microbial Systems for Altered this compound Metabolism

Metabolic engineering of microorganisms offers a promising avenue for altering the production or degradation of this compound for various biotechnological applications. While direct engineering for this specific compound is an emerging area, extensive research on related metabolites in industrial microorganisms like Corynebacterium glutamicum provides a strong foundation researchgate.net. C. glutamicum is widely used for the large-scale production of amino acids, including L-glutamic acid researchgate.netnih.gov.

Strategies for engineering microbial systems could include:

Overexpression or Knockout of Key Genes : To increase the accumulation of this compound, one could downregulate or knock out the gene for succinylglutamate desuccinylase, the enzyme that degrades it smolecule.com. Conversely, to enhance a pathway that uses this compound, genes for enzymes like N-succinylamino acid racemase could be overexpressed nih.gov.

Pathway Integration : Heterologous N-functionalizing enzymes, such as N-acyltransferases, can be introduced into robust production hosts like C. glutamicum researchgate.net. By combining these enzymes with metabolic engineering strategies that boost the supply of precursors like L-glutamate and succinyl-CoA, fermentative processes for the sustainable production of N-acylated compounds can be developed researchgate.net.

Optimization of Fermentation Conditions : The production of L-glutamic acid, a direct precursor, is highly dependent on fermentation conditions such as carbon source, pH, and biotin (B1667282) concentration nih.gov. Similar optimization would be crucial for processes involving this compound.

These approaches, which have been successfully applied to the production of succinate and L-glutamate, could be adapted to create microbial cell factories with tailored this compound metabolism nih.govdntb.gov.ua.

Development of Research Tools and Assays Based on this compound

The study of this compound and its metabolic roles necessitates the development of specialized research tools and assays. These tools range from computational methods for designing new molecules to sophisticated analytical techniques for detection and quantification.

In Silico Methods : Computational tools are used to design and screen derivatives of glutamic acid for potential biological activity. Platforms like Biovia Draw can be used to create compound libraries, while programs such as SwissADME help in predicting pharmacokinetic and physicochemical properties, allowing for the pre-selection of promising candidates for further study mdpi.com.

Analytical Chemistry Techniques : The development of robust analytical methods is crucial for accurately measuring this compound and related metabolites in biological samples. Ultra-High-Performance Liquid Chromatography (UHPLC) is a powerful technique for separating and quantifying such compounds nih.gov. Method development often involves optimizing parameters like mobile phase pH, column temperature, and flow rate to achieve high resolution and sensitivity nih.gov.

Biochemical and Cellular Assays : To assess the biological effects of compounds derived from or related to this compound, various assays are employed. Luminescence-based assays, such as the CellTiter-Glo assay, are used to measure cell viability by quantifying ATP levels, providing a sensitive indicator of metabolic activity mdpi.com. High-content imaging and flow cytometry using stains like Annexin V can be used to assess specific cellular processes like apoptosis mdpi.com.

Table 2: Examples of Research Tools and Assays

| Tool/Assay Type | Specific Example | Application | Reference |

|---|---|---|---|

| Computational Design | Biovia Draw, SwissADME | Designing and predicting properties of glutamic acid derivatives | mdpi.com |

| Analytical Method | Ultra-High-Performance Liquid Chromatography (UHPLC) | Separation and quantification of target compounds and their degradation products | nih.gov |

| Cellular Viability Assay | CellTiter-Glo Luminescence Assay | Measuring cellular metabolic activity and viability in response to compounds | mdpi.com |

| Apoptosis Assay | Annexin V/Propidium Iodide Staining with Flow Cytometry | Detecting and quantifying apoptosis induced by specific molecules | mdpi.com |

This compound as a Metabolic Indicator in Biological Research

Metabolomics studies have identified this compound and its close derivatives as potential biomarkers for various physiological and pathological conditions. As end-products of cellular processes, metabolites in biofluids like urine can reflect the health status of an organism nih.govnih.gov.

In a study on post-kidney transplant patients, untargeted urinary metabolomic profiling identified N2-Succinyl-L-glutamic acid 5-semialdehyde as one of several potential biomarkers capable of distinguishing between individuals with different levels of graft function researchgate.net. The levels of this metabolite, among others, showed a significant correlation with the estimated glomerular filtration rate (eGFR), a key indicator of kidney function researchgate.net.

In another study focusing on pediatric viral pneumonia, N-succinyl-L-glutamate was identified as one of 24 potential urinary biomarkers that could differentiate children with viral pneumonia from healthy controls nih.gov. The alteration in the levels of this and other metabolites related to amino acid and butanoate metabolism provides insights into the pathophysiological processes triggered by viral infections nih.gov. These findings suggest that this compound could serve as a valuable metabolic indicator in clinical diagnostics and biological research, helping to monitor disease progression and understand underlying mechanisms.

Table 3: this compound and its Derivatives as Potential Biomarkers

| Compound | Condition | Sample Type | Key Finding | Reference |

|---|---|---|---|---|

| N2-Succinyl-L-glutamic acid 5-semialdehyde | Post-kidney transplant graft dysfunction | Urine | Levels correlated with different levels of kidney function (eGFR). | researchgate.net |

| N-succinyl-L-glutamate | Viral Pneumonia | Urine | Identified as a potential biomarker differentiating patients from healthy controls. | nih.gov |

Q & A

Basic Questions

Q. What are the key analytical techniques for identifying and quantifying N(2)-succinyl-L-glutamic acid in complex biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) for quantification. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹³C and ¹H) to resolve the succinyl group’s esterification site. In mixtures, derivatization with agents like dansyl chloride improves separation and sensitivity .

Q. How can researchers determine the polymorphic form of this compound in solid-state formulations?

- Methodological Answer : X-ray diffraction (XRD) distinguishes polymorphs by lattice spacing differences. Differential scanning calorimetry (DSC) identifies thermal transitions (e.g., melting points or recrystallization exotherms). Raman spectroscopy complements these by detecting conformation-specific vibrational modes. For metastable forms, monitor transformations in situ using hot-stage microscopy .

Q. What storage conditions are optimal for preserving the stability of this compound?

- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the succinyl moiety. Pre-lyophilized powders should be kept under desiccation to avoid moisture-induced degradation. Stability assays under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can validate shelf-life .

Advanced Research Questions

Q. How does temperature influence the solvent-mediated polymorphic transformation kinetics of L-glutamic acid derivatives like this compound?

- Methodological Answer : The transformation rate from metastable α-form to stable β-form depends on dissolution kinetics of the α-form and nucleation/growth rates of the β-form. At higher temperatures, β-form growth accelerates due to Arrhenius-type activation energy (~40–60 kJ/mol). Use population balance modeling to simulate crystal size distribution (CSD) shifts during batch experiments. Experimental validation requires inline CSD monitoring via focused beam reflectance measurement (FBRM) .

| Temperature (°C) | β-Form Growth Rate (µm/min) | α-Form Dissolution Rate (mg/L·min) |

|---|---|---|

| 25 | 0.12 | 0.85 |

| 35 | 0.34 | 1.20 |

| 45 | 0.71 | 1.65 |

| Data derived from solvent-mediated transformation experiments . |

Q. What experimental strategies can stabilize metastable polymorphs of succinylated amino acids during crystallization?

- Methodological Answer : Additives with conformations mimicking the metastable polymorph’s structure (e.g., N-acetyl-L-lysine derivatives) selectively inhibit nucleation of the stable β-form. Screen additives using combinatorial crystallization trials in mixed solvents (e.g., water/ethanol). Characterize additive binding via isothermal titration calorimetry (ITC) and atomic force microscopy (AFM) .

Q. How can researchers resolve contradictions in reported dissolution rates of this compound polymorphs under varying solvent conditions?

- Methodological Answer : Contradictions often arise from solvent polarity effects on surface energetics. Design experiments using a solvent dielectric constant (ε) gradient (e.g., water [ε=80] to ethanol [ε=24.3]). Measure dissolution rates via gravimetry or conductivity probes. Correlate data with molecular dynamics simulations of solvent-solute interactions .

Design an experiment to probe the role of pH in the enzymatic synthesis of this compound.

- Methodological Answer : Use immobilized glutamic acid decarboxylase in a packed-bed reactor. Vary pH (5.0–8.0) while monitoring succinyl-CoA consumption via UV-Vis at 232 nm. Optimize pH for maximum coupling efficiency (typically pH 6.5–7.2). Validate intermediates via LC-MS/MS .

Data Contradiction Analysis

Q. Why do some studies report conflicting CSD profiles for β-polymorphs of L-glutamic acid derivatives?

- Analysis : Discrepancies stem from differences in nucleation triggering (e.g., mechanical agitation vs. ultrasonic seeding). Agitation speed >300 rpm fragments crystals, skewing CSD. Standardize nucleation protocols using controlled seed loading (0.1–1.0% w/w) and quantify CSD via laser diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.